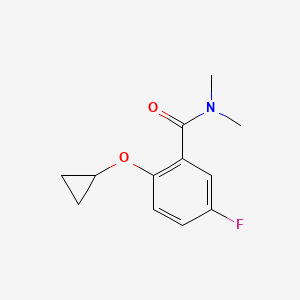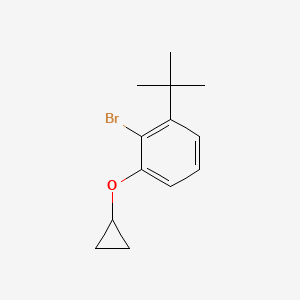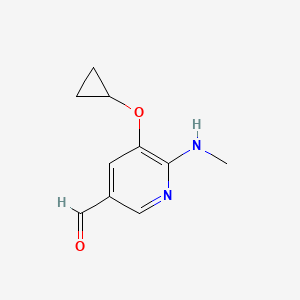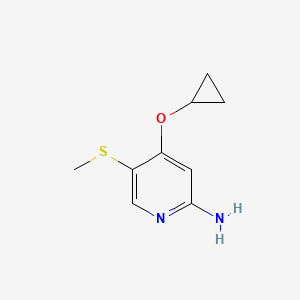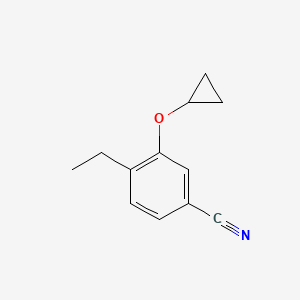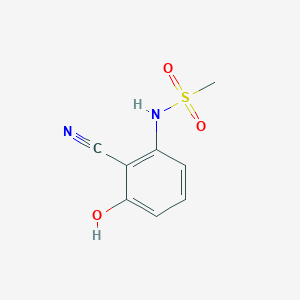
5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol This compound is characterized by its tert-butoxy and cyclopropoxy substituents on a pyridine ring, along with N,N-dimethylamine functionality
Vorbereitungsmethoden
The synthesis of 5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions.
Introduction of the N,N-dimethylamine group: This step involves the alkylation of the pyridine nitrogen with dimethylamine under basic conditions.
Analyse Chemischer Reaktionen
5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen-containing groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: It can be utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine include:
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine: Differing in the position of the substituents on the pyridine ring.
5-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-3-amine: Another positional isomer with similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-12-9-15-13(16(4)5)8-11(12)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
AQWKATHWAXTWJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CN=C(C=C1OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



